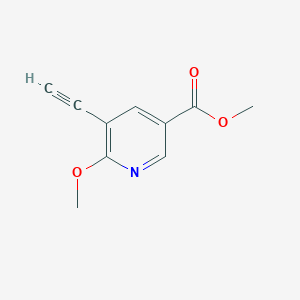
Sodium 2-chloropyrimidin-4-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-chloropyrimidin-4-olate is a chemical compound that belongs to the pyrimidine family, which is a class of heterocyclic aromatic organic compounds Pyrimidines are known for their wide range of biological activities and are found in many natural compounds such as vitamins, antibiotics, and nucleic acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-chloropyrimidin-4-olate typically involves the chlorination of pyrimidine derivatives. One common method involves treating 2-aminopyrimidine with hydrochloric acid and sodium nitrite at low temperatures to form 2-chloropyrimidine. This intermediate can then be further reacted with sodium hydroxide to produce this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The reaction conditions are carefully controlled to ensure high yields and purity of the final product. The use of advanced techniques such as continuous flow reactors and automated systems helps in optimizing the production process and minimizing waste .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 2-chloropyrimidin-4-olate undergoes various types of chemical reactions including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can react with other compounds to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include thiophosgene, phosphorus oxychloride, and various nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from reactions involving this compound include various substituted pyrimidines, which have significant biological and pharmacological activities .
Applications De Recherche Scientifique
Sodium 2-chloropyrimidin-4-olate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of sodium 2-chloropyrimidin-4-olate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, making it a potential candidate for anticancer therapy .
Comparaison Avec Des Composés Similaires
Sodium 2-chloropyrimidin-4-olate can be compared with other similar compounds such as:
2-Chloropyrimidine: A closely related compound that also exhibits significant biological activities.
2,4-Dichloropyrimidine: Another derivative with enhanced reactivity due to the presence of two chlorine atoms.
Pyrimidine Derivatives: Various other pyrimidine derivatives that have been studied for their pharmacological properties.
This compound stands out due to its unique combination of chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C4H2ClN2NaO |
|---|---|
Poids moléculaire |
152.51 g/mol |
Nom IUPAC |
sodium;2-chloropyrimidin-4-olate |
InChI |
InChI=1S/C4H3ClN2O.Na/c5-4-6-2-1-3(8)7-4;/h1-2H,(H,6,7,8);/q;+1/p-1 |
Clé InChI |
GTCBDFPDIROKFM-UHFFFAOYSA-M |
SMILES canonique |
C1=CN=C(N=C1[O-])Cl.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B13454661.png)
![4-Methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13454665.png)
![1-Ethynyl-2-azaspiro[3.3]heptane, trifluoroacetic acid](/img/structure/B13454673.png)
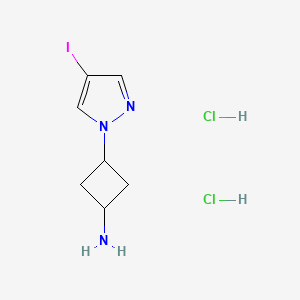
![2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B13454699.png)
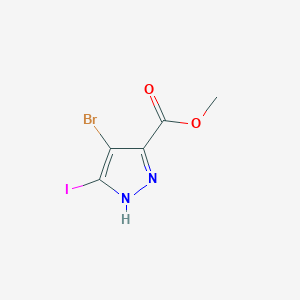
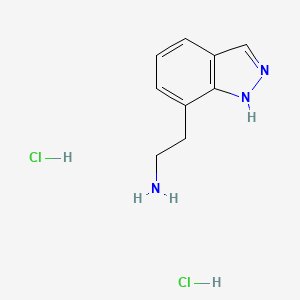
![{4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B13454714.png)
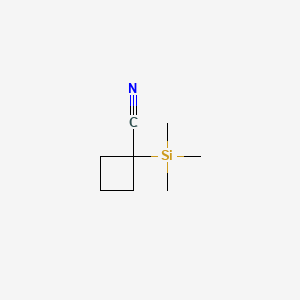
![tert-butyl N-[3-(1-hydroxyethyl)oxetan-3-yl]carbamate](/img/structure/B13454722.png)
![[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl 3-[(methylcarbamoyl)amino]propanoate](/img/structure/B13454736.png)
![sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylate](/img/structure/B13454738.png)
![[3-(4-CYanooxan-4-yl)phenyl]boronic acid](/img/structure/B13454741.png)
